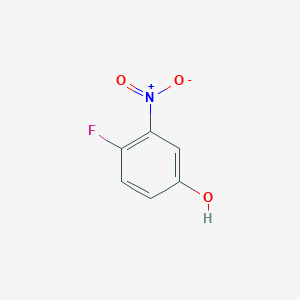

4-Fluoro-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRMPTJZAJUPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587834 | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-96-6 | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-nitrophenol: A Comprehensive Technical Guide for Researchers

CAS Number: 2105-96-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 4-Fluoro-3-nitrophenol. This versatile fluorinated aromatic compound is a valuable building block in medicinal chemistry and organic synthesis, offering unique reactivity for the development of novel therapeutic agents and other complex molecules.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 2105-96-6 | [1] |

| Molecular Formula | C₆H₄FNO₃ | [1] |

| Molecular Weight | 157.10 g/mol | [1] |

| Appearance | Pale yellow to yellow-brown solid | |

| Melting Point | 78-81 °C | |

| Boiling Point | 304.9 °C at 760 mmHg | |

| Density | 1.511 g/cm³ | |

| InChI | 1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | [1] |

| InChIKey | JSRMPTJZAJUPGZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1O)--INVALID-LINK--[O-])F | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 4-fluorophenol. The following is a representative experimental protocol based on analogous procedures for the nitration of fluorinated aromatic compounds.[2][3][4]

Reaction:

Caption: Logical workflow for kinase inhibitor synthesis.

This diagram illustrates the initial reduction of this compound to the corresponding aniline. This key intermediate can then undergo various coupling reactions with a heterocyclic core, a common motif in kinase inhibitors, to generate the final drug candidate. The specific nature of the heterocyclic core and the coupling chemistry would be tailored to target a specific kinase.

References

- 1. This compound | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 3. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 4. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[1] Its chemical structure, featuring a fluorine atom and a nitro group on a phenol ring, imparts unique reactivity, making it a versatile building block in organic synthesis.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 157.10 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown crystalline solid | |

| Melting Point | 93-95 °C | |

| Boiling Point | Decomposes on distillation at atmospheric pressure | [2] |

| Solubility | Soluble in hot dilute acids and strong bases; insoluble in petroleum ether. Soluble in organic solvents like chloroform, benzene, ether, and dichloromethane. | [2][3] |

| CAS Number | 2105-96-6 | [1] |

| InChIKey | JSRMPTJZAJUPGZ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Synthesis of this compound

A general synthetic workflow for the nitration of a fluorophenol is outlined below. Note: This is a generalized representation and specific reaction conditions for the synthesis of this compound would require optimization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5] The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either insoluble at high temperatures or soluble at low temperatures.[6] For this compound, a common purification method involves recrystallization from a suitable solvent system, which may include aqueous solutions or mixed organic solvents. A general procedure for recrystallization is as follows:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound was not found in the search results, a predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (157.10 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its functional groups allow for a range of chemical modifications, making it a versatile scaffold for building more complex structures.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. For example, the related compound 3-fluoro-4-nitrophenol is a precursor in the synthesis of the antiangiogenic drug regorafenib.[7] this compound can be similarly employed in the development of novel therapeutic agents.

The general utility of fluorinated nitrophenols in medicinal chemistry is illustrated in the following logical diagram:

Biological Activity and Enzyme Inhibition

Phenolic compounds, including nitrophenols, are known to exhibit a range of biological activities, including enzyme inhibition.[8][9] For instance, p-nitrophenol has been shown to inhibit enzymes such as p-nitrophenol hydroxylase (a cytochrome P450 enzyme) and ascorbate oxidase.[10][11] The inhibitory potential of these compounds often arises from the interaction of the phenolic hydroxyl group and other substituents with the active site of the enzyme.[9] While specific studies on the enzyme inhibitory activity of this compound were not identified, its structural similarity to other known enzyme inhibitors suggests it could be a target for further investigation in drug discovery programs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic characteristics, and biological activities to support its continued use in scientific and drug development endeavors.

References

- 1. This compound | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 3. This compound | 2105-96-6 | FF11940 | Biosynth [biosynth.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. How To [chem.rochester.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Fluoro-3-nitrophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this fluorinated phenol derivative.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound with the chemical formula C₆H₄FNO₃. Its structure consists of a phenol ring substituted with a fluorine atom at the fourth position and a nitro group at the third position relative to the hydroxyl group. The presence of these functional groups, particularly the electron-withdrawing nitro group and the highly electronegative fluorine atom, significantly influences the molecule's chemical reactivity and physical properties.

The IUPAC name for this compound is this compound. It is also known by other synonyms such as 3-nitro-4-fluorophenol. The Chemical Abstracts Service (CAS) registry number for this compound is 2105-96-6.

Below is a 2D representation of the molecular structure of this compound.

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 4-fluoro-3-nitrophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary and most direct route to this compound is through the electrophilic nitration of 4-fluorophenol. This process, while straightforward in principle, requires careful control of reaction conditions to manage the formation of isomers and ensure a high yield of the desired product.

Core Synthesis Pathway: Electrophilic Nitration of 4-Fluorophenol

The synthesis of this compound is predominantly achieved via the direct nitration of 4-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are ortho-, para-directing. In the case of 4-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position ortho to the fluorine atom (position 3) are activated towards electrophilic substitution. Due to steric hindrance from the hydroxyl group and the directing influence of the fluorine atom, the nitration primarily occurs at the 3-position, yielding this compound, and to a lesser extent at the 2-position, leading to the formation of the isomeric byproduct, 4-fluoro-2-nitrophenol.

A common method for this nitration involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, or the use of a nitrate salt (e.g., sodium nitrate or potassium nitrate) with sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products.

Below is a logical representation of the primary synthesis pathway.

Figure 1: General synthesis pathway for this compound via electrophilic nitration.

Experimental Protocols

Synthesis of this compound (Analogous to 3-Fluoro-4-nitrophenol Synthesis)

This protocol is adapted from the synthesis of 3-fluoro-4-nitrophenol.[1][2][3]

Materials:

-

4-Fluorophenol

-

Sodium Nitrate (NaNO₃)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Ether

-

Dichloromethane

-

Benzene (optional, as a co-solvent in the reaction)

Procedure:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluorophenol, water, and sodium nitrate. If used, benzene can also be added at this stage.

-

Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise to the cooled and stirred reaction mixture. Maintain the temperature between -5°C and 0°C throughout the addition. The addition of sulfuric acid will generate the nitronium ion (NO₂⁺) in situ.

-

Reaction: After the complete addition of sulfuric acid, continue to stir the mixture at -5°C to 0°C for approximately 50-60 minutes.

-

Isolation of Crude Product: Collect the solid crude product by filtration. The crude product will be a mixture of this compound and 4-fluoro-2-nitrophenol.

-

Purification:

-

The crude product is added to a mixture of water, ether, and dichloromethane.

-

Stir the suspension at room temperature for 2-3 hours. This solvent washing is designed to selectively dissolve the isomeric byproduct, leaving the desired this compound as a solid.

-

Collect the solid product by filtration.

-

Dry the solid product to obtain purified this compound.

-

The following diagram illustrates a general workflow for a typical nitration experiment.

Figure 2: A generalized experimental workflow for the nitration of fluorophenols.

Quantitative Data

The following table summarizes the quantitative data from the synthesis of the closely related isomer, 3-fluoro-4-nitrophenol, which can be considered indicative of the expected outcomes for the synthesis of this compound.[1][2][3]

| Parameter | Value |

| Starting Material | m-Fluorophenol |

| Product | 3-Fluoro-4-nitrophenol |

| Yield | 38.09% - 45.5% |

| Purity (by GC) | 98.6% - 99.3% |

| Melting Point | 92 - 94 °C |

1H NMR Data for 3-Fluoro-4-nitrophenol (as a reference): [1][2][3]

| Chemical Shift (ppm) | Multiplicity | Integration |

| 5.36 | s | 1H |

| 6.80 | t | 1H |

| 7.39 | d | 1H |

| 8.11 | d | 1H |

Conclusion

The synthesis of this compound via the electrophilic nitration of 4-fluorophenol is a well-established, albeit nuanced, process. Success hinges on the careful control of reaction temperature and an effective purification strategy to isolate the desired product from its primary isomer, 4-fluoro-2-nitrophenol. The methodologies and data presented in this guide, drawn from analogous syntheses, provide a robust framework for researchers and professionals in the field of drug development and chemical synthesis to produce this important intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

Navigating the Solubility Landscape of 4-Fluoro-3-nitrophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Fluoro-3-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. While quantitative solubility data in various organic solvents remains largely unpublished in publicly accessible literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility behavior, detailed experimental protocols for its determination, and a summary of its key physicochemical properties.

Introduction to this compound

This compound (CAS No. 2105-96-6) is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[1][2] Its structure, featuring a phenol group, a nitro group, and a fluorine atom, imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents and provide a basis for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 2105-96-6 | [1][2] |

| Molecular Formula | C₆H₄FNO₃ | [1][2] |

| Molecular Weight | 157.10 g/mol | [1][3] |

| Appearance | Off-white to pale-yellow or yellow-brown solid | [2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | 304.9 °C at 760 mmHg | [2] |

| Density | 1.511 g/cm³ | [2] |

Expected Solubility in Organic Solvents: A Qualitative Discussion

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and nitro groups of this compound, leading to a high degree of solubility. For related compounds like nitrophenols, solubility is generally high in alcohols.[4][5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of this compound. Acetone is noted as a good solvent for nitrophenols.[4][5] The fact that this compound can be extracted from acetonitrile further supports its solubility in this solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule, the solubility of this compound in nonpolar solvents is expected to be limited. While some solubility might be observed due to the aromatic ring, it will likely be significantly lower than in polar solvents.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For researchers requiring precise solubility data, the isothermal equilibrium method is a reliable and widely used technique. This protocol outlines the general steps for determining the solubility of this compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 g of solvent, molality, or mole fraction.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for solubility determination using the isothermal equilibrium method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure provides a solid basis for predicting its behavior. It is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided isothermal equilibrium method offers a robust experimental protocol. This guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and to design experiments for the accurate determination of this important compound's solubility.

References

- 1. This compound | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 2105-96-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. echemi.com [echemi.com]

In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

For researchers, scientists, and professionals in drug development, 4-Fluoro-3-nitrophenol is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the formal IUPAC name This compound is a substituted aromatic phenol.[1] It is also known by several synonyms, which are often encountered in commercial and research contexts. These include:

Its unique identification is ensured by its CAS number: 2105-96-6 .[1][2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₃ | [1][3] |

| Molecular Weight | 157.10 g/mol | [1][3] |

| Appearance | Off-white to pale-yellow or yellow-brown solid | [2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | 304.9 °C at 760 mmHg | [2] |

| Density | 1.511 g/cm³ | [2] |

| Flash Point | 138.2 °C | [2] |

| Refractive Index | 1.582 | [2] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [3] |

| LogP | 1.4395 | [3] |

| Storage Temperature | 2°C - 8°C (Refrigerator) | [4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming nitro group primarily to the ortho position. The following is a representative experimental protocol adapted from procedures for similar nitrations of substituted phenols.

Reaction: Nitration of 4-Fluorophenol

Materials:

-

4-Fluorophenol

-

Nitric acid (e.g., 65-90% concentration)

-

Glacial acetic acid or other suitable solvent (e.g., dichloromethane)

-

Ice

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a stirring apparatus, dissolve 4-fluorophenol in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt or ice bath. This is crucial to control the exothermic nitration reaction and minimize the formation of byproducts.

-

Slow Addition of Nitrating Agent: Slowly add nitric acid dropwise to the cooled and stirring solution via a dropping funnel. The rate of addition should be carefully controlled to maintain the low reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0°C) for a specified period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by pouring the mixture over crushed ice.

-

If a precipitate forms, it can be collected by filtration and washed with cold water.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane.

-

The organic layers are then combined, washed with water and/or a mild base (like sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification:

-

The solvent is removed from the dried organic phase using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methylcyclohexane or an ethanol/water mixture) to obtain a product of high purity.

-

Safety Precautions:

-

Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Synthetic Pathway and Applications

This compound serves as a valuable intermediate in multi-step organic syntheses. Its functional groups—hydroxyl, nitro, and fluoro—provide multiple reaction sites for further chemical modifications. A common application is in the synthesis of more complex molecules where the fluorinated and nitrated phenyl ring is a key structural motif.

The following diagram illustrates a typical synthetic workflow, starting from the nitration of 4-fluorophenol to produce this compound, which can then be used in subsequent reactions.

Caption: Synthetic workflow for this compound and its subsequent use.

This logical flow highlights its role as a building block in the creation of more elaborate chemical structures, which is of particular interest in the fields of medicinal chemistry and materials science.

References

4-Fluoro-3-nitrophenol: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and use of 4-Fluoro-3-nitrophenol. This compound, while valuable in synthetic chemistry, presents significant health risks that necessitate stringent safety protocols. This document outlines these risks and provides detailed procedural guidance to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause severe skin and eye irritation or damage.

GHS Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1] |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[1] |

Pictograms:

Corrosive, Irritant[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C6H4FNO3[1] |

| Molecular Weight | 157.10 g/mol [1] |

| Appearance | Pale-yellow to Yellow-brown to Brown or Green Solid[2] |

| CAS Number | 2105-96-6[1] |

| Purity | ≥97%[3] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.

Engineering Controls

-

Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use non-sparking tools to prevent ignition sources.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is refrigerator temperature.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Disposal Considerations

Waste generated from this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.

Conclusion

This compound is a chemical that requires careful and informed handling. By adhering to the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment. Continuous vigilance and a strong safety culture are essential when working with this and other hazardous materials.

References

In-Depth Technical Guide to the Storage and Stability of 4-Fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling of 4-Fluoro-3-nitrophenol, a key intermediate in various synthetic processes. Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₃ | [1][2] |

| Molecular Weight | 157.10 g/mol | [2] |

| CAS Number | 2105-96-6 | [2] |

| Melting Point | 78-81 °C | [3] |

| Boiling Point | 304.9 °C at 760 mmHg | [3] |

| Appearance | Pale-yellow to yellow-brown to brown or green solid | |

| Purity | ≥97% or ≥98.0% | [1][3] |

Recommended Storage and Handling

Proper storage is paramount to maintaining the stability and purity of this compound.

Recommended Storage Conditions:

| Condition | Specification | Reference |

| Temperature | Refrigerator (2-8°C) or 4°C | [1] |

| Atmosphere | Store under nitrogen | [1] |

| Container | Tightly closed container | [3] |

| Environment | Cool, dry, well-ventilated area | [3] |

| Incompatibilities | Away from incompatible substances such as strong oxidizing agents | [3][4] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

This compound is generally stable under normal temperatures and pressures.[3] However, like many nitrophenolic compounds, it is susceptible to degradation under certain conditions. The strong carbon-fluorine bond generally enhances the metabolic and thermal stability of fluorinated aromatic compounds.

Potential Degradation Pathways:

-

Photodegradation: Nitrophenols are known to be susceptible to photolysis. Exposure to light, particularly UV radiation, can lead to degradation. For the related compound 3-trifluoromethyl-4-nitrophenol, photodegradation in water under natural sunlight occurred with a half-life of 3.3 days.

-

Oxidative Degradation: While the compound is stable, strong oxidizing agents can promote degradation. The degradation of 4-nitrophenol often proceeds via hydroxylation of the aromatic ring to form species like 4-nitrocatechol, which can be further oxidized, leading to ring cleavage.[5]

-

Thermal Degradation: Elevated temperatures can induce decomposition. Studies on nitrophenols suggest that thermolysis can contribute significantly to the overall degradation rate at high temperatures.[6]

-

Hydrolytic Degradation: Based on data for the similar compound 3-trifluoromethyl-4-nitrophenol, which is stable to hydrolysis at pH 5, 7, and 9, this compound is also expected to exhibit good hydrolytic stability under typical pH conditions.

The following diagram illustrates the potential degradation pathways for this compound based on known reactions of similar compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 2105-96-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. fishersci.com [fishersci.com]

- 5. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

Spectroscopic Analysis of 4-Fluoro-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-Fluoro-3-nitrophenol (CAS No. 2105-96-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established principles of spectroscopic analysis. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound. These predictions are based on the compound's structure, which features a phenol ring substituted with a fluorine atom and a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 10.0 - 11.0 | Singlet (broad) | 1H | - | OH |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | ~ 2-3 Hz, ~ 9-10 Hz | H-2 |

| ~ 7.2 - 7.4 | Multiplet | 1H | - | H-6 |

| ~ 7.0 - 7.2 | Triplet | 1H | ~ 8-9 Hz | H-5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-4 |

| ~ 145 - 150 | C-1 |

| ~ 135 - 140 | C-3 |

| ~ 125 - 130 (d, ³JCF ≈ 3-5 Hz) | C-2 |

| ~ 120 - 125 (d, ²JCF ≈ 15-20 Hz) | C-5 |

| ~ 115 - 120 (d, ²JCF ≈ 20-25 Hz) | C-6 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 (broad) | O-H | Phenolic hydroxyl group, hydrogen-bonded |

| 3100 - 3000 | C-H | Aromatic C-H stretching |

| 1600 - 1580, 1500 - 1400 | C=C | Aromatic ring stretching |

| 1530 - 1500, 1350 - 1300 | N-O | Asymmetric and symmetric stretching of the nitro group |

| 1250 - 1180 | C-O | Phenolic C-O stretching |

| 1050 - 1000 | C-F | Aromatic C-F stretching |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Description |

| 157 | [M]⁺ | Molecular ion |

| 127 | [M - NO]⁺ | Loss of nitric oxide |

| 111 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 99 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide |

| 83 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following are general experimental methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1][2] The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[2] Data processing would involve Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a solution, the compound can be dissolved in a suitable solvent like chloroform, and the spectrum recorded using a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.[3]

Mass Spectrometry (MS)

For mass spectrometry, a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile would be introduced into the mass spectrometer. Electron ionization (EI) is a common technique for the analysis of small, relatively non-polar molecules.[4][5] In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Rising Potential of 4-Fluoro-3-nitrophenol Derivatives in Therapeutic Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The confluence of a fluorine atom and a nitro group on a phenolic ring presents a unique chemical scaffold with significant potential in medicinal chemistry. This technical guide delves into the burgeoning field of 4-fluoro-3-nitrophenol derivatives and their diverse biological activities. While research on direct derivatives of this compound is still emerging, this paper will explore the biological activities of closely related isomers and structural analogs, providing a comprehensive overview of their anticancer and antimicrobial properties. This guide will serve as a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Antimicrobial and Anticancer Activities: A Quantitative Perspective

Recent studies have highlighted the significant therapeutic potential of compounds derived from or structurally related to this compound. The biological activity of these derivatives, particularly their antimicrobial and anticancer effects, is summarized below.

Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Several of these derivatives demonstrated potent antitubercular effects.[1]

| Compound ID | Substitution on N-phenyl ring | MIC (µg/mL) against M. tuberculosis H37Rv | MIC (µg/mL) against Rifampin-resistant M. tuberculosis |

| 3a | 2-F | 16 | ND |

| 3b | 3-F | 32 | ND |

| 3c | 4-F | 16 | ND |

| 3d | 2-Cl | 8 | ND |

| 3e | 3-Cl | 16 | ND |

| 3f | 4-Cl | 8 | ND |

| 3g | 2-Br | 8 | ND |

| 3h | 4-Br | 8 | ND |

| 3i | 2-CH3 | 32 | ND |

| 3j | 4-CH3 | 16 | ND |

| 3k | 2-OCH3 | 64 | ND |

| 3l | 4-OCH3 | 32 | ND |

| 3m | 2-NO2 | 4 | 4 |

| 3n | 3-NO2 | 8 | ND |

| 3o | 4-NO2 | 8 | ND |

| 3p | Unsubstituted | 16 | ND |

ND: Not Determined

Antibacterial Activity of Fluoroaniline Schiff Base Analogues

Schiff bases synthesized from fluoroaniline have exhibited promising antibacterial properties. The zone of inhibition against various bacterial strains provides a measure of their efficacy.[2]

| Compound ID | Substituent on Aldehyde Ring | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against K. pneumoniae | Zone of Inhibition (mm) against P. aeruginosa |

| 3a | 4-N,N-dimethylaminobenzaldehyde | 12 | 10 | 11 | 10 |

| 3b | 4-Hydroxy-3-methoxybenzaldehyde | 14 | 12 | 13 | 12 |

| 3c | 4-Chlorobenzaldehyde | 16 | 14 | 15 | 13 |

| 3d | 2,4-Dichlorobenzaldehyde | 18 | 16 | 17 | 15 |

| 3e | 4-Nitrobenzaldehyde | 15 | 13 | 14 | 12 |

| 3f | 2-Hydroxy-1-naphthaldehyde | 20 | 18 | 19 | 17 |

| Streptomycin (Standard) | - | 22 | 20 | 21 | 19 |

Anticancer Activity of a Benzofuran-linked 3-Nitrophenyl Chalcone Derivative

A novel chalcone derivative incorporating a 3-nitrophenyl group has demonstrated selective cytotoxicity against colon cancer cell lines.[3]

| Cell Line | Compound | IC₅₀ (µM) after 48h |

| HCT-116 (Colon Cancer) | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | 1.71 |

| HT-29 (Colon Cancer) | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | 7.76 |

| CCD-18Co (Healthy Colon) | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | > 10 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key assays mentioned in this guide.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution to each well. A known antibiotic can be used as a positive control, and the solvent as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

Visualization of a Key Biological Pathway

Understanding the mechanism of action of these derivatives is paramount for their development as therapeutic agents. The benzofuran-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis in colon cancer cells.[3] A simplified representation of the apoptosis signaling pathway is provided below.

The diagram illustrates how the benzofuran-linked 3-nitrophenyl chalcone derivative can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. By activating Death Receptor 4 (DR4) and inhibiting the anti-apoptotic protein Bcl-2, the compound leads to the activation of executioner caspases (Caspase-3/7), ultimately resulting in programmed cell death.

Conclusion and Future Directions

The derivatives and structural analogs of this compound represent a promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The quantitative data presented herein underscore their efficacy, while the detailed experimental protocols provide a foundation for further research and validation. The visualization of the apoptosis pathway offers a glimpse into the mechanistic underpinnings of their anticancer activity.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound itself to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and translation into clinically viable therapeutic agents. The continued exploration of this chemical scaffold holds great promise for addressing the pressing global challenges of infectious diseases and cancer.

References

The Strategic Utility of 4-Fluoro-3-nitrophenol in Modern Drug Discovery: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – 4-Fluoro-3-nitrophenol, a versatile chemical intermediate, is gaining increasing attention within the pharmaceutical and life sciences sectors. Its unique structural features, characterized by the presence of a fluorine atom and a nitro group on a phenolic ring, render it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the potential research applications of this compound and its isomers, with a focus on their role in the development of targeted therapeutics.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in synthetic chemistry. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 2105-96-6 | [1][2] |

| Molecular Formula | C₆H₄FNO₃ | [1][2] |

| Molecular Weight | 157.10 g/mol | [1][2] |

| Appearance | Off-white to pale-yellow or brown solid | [2][3] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | 304.9 °C at 760 mmHg | [2] |

| Density | 1.511 g/cm³ | [2] |

| Flash Point | 138.2 °C | [2] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, ether, and dichloromethane. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2] |

Application in the Synthesis of Multi-Kinase Inhibitors: The Case of Regorafenib

A prominent application of fluorinated nitrophenols is in the synthesis of multi-kinase inhibitors for cancer therapy. The isomer of our topic compound, 3-fluoro-4-nitrophenol, serves as a key starting material in an efficient, three-step synthesis of Regorafenib, a potent inhibitor of multiple protein kinases involved in tumor angiogenesis and oncogenesis.

Regorafenib exerts its anti-cancer effects by targeting several key signaling pathways, including the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, the Platelet-Derived Growth Factor Receptor (PDGFR) pathway, and the RAF-MEK-ERK signaling cascade. By inhibiting these pathways, Regorafenib effectively cuts off the blood supply to tumors and inhibits their growth and proliferation.

Signaling Pathways Targeted by Regorafenib

Experimental Protocol: Synthesis of 4-amino-3-fluorophenol from 3-fluoro-4-nitrophenol

The initial step in the synthesis of Regorafenib from 3-fluoro-4-nitrophenol is the reduction of the nitro group to an amine. This transformation is a critical step in preparing the core aniline intermediate.

Materials:

-

3-fluoro-4-nitrophenol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

A mixture of 3-fluoro-4-nitrophenol (1 equivalent), iron powder (3 equivalents), and ammonium chloride (0.5 equivalents) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 4-amino-3-fluorophenol.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data: This reduction reaction typically proceeds with high yield, often exceeding 90%.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Fluorinated nitrophenols are also valuable precursors for the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in the treatment of various cancers. The isomer, 3-fluoro-4-nitrophenol, can be converted to 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent HDAC inhibitors.

Experimental Workflow: Synthesis of an HDAC Inhibitor Intermediate

Experimental Protocol: Synthesis of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate

Materials:

-

3-fluoro-4-nitrophenol

-

p-toluenesulfonyl chloride

-

Pyridine

-

Chloroform

Procedure:

-

To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in chloroform at 0 °C, pyridine (2.4 equivalents) is added dropwise over a period of 20 minutes.

-

p-toluenesulfonyl chloride (1.2 equivalents) is then added in small portions.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is diluted with dichloromethane and washed with 10% aqueous HCl, water, and saturated aqueous NaCl.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

-

The crude product is purified by recrystallization to yield 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate.

Future Perspectives

The examples of Regorafenib and HDAC inhibitors highlight the significant potential of this compound and its isomers as versatile building blocks in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and phenol groups provide reactive handles for a variety of chemical transformations. Researchers and drug development professionals are encouraged to explore the utility of this compound in the synthesis of novel therapeutics targeting a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-fluoro-3-nitrophenol as a versatile starting material for the preparation of various pharmaceutical intermediates. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for the synthesis of key structural motifs found in a range of biologically active molecules.

This compound is a valuable building block in medicinal chemistry due to its distinct functional groups that allow for sequential and regioselective modifications. The phenolic hydroxyl group can undergo O-alkylation or O-arylation, the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. These reactive sites provide a platform for the synthesis of diverse molecular scaffolds, including those found in kinase inhibitors, anti-infective agents, and other therapeutic candidates.

Key Synthetic Transformations and Applications

The primary applications of this compound in pharmaceutical synthesis revolve around three key transformations:

-

Ether Synthesis via Williamson Ether Synthesis or Buchwald-Hartwig O-Arylation: The phenolic hydroxyl group serves as a nucleophile for the introduction of various alkyl, aryl, and heteroaryl moieties. This is a common strategy to build the core structures of many drugs.

-

Reduction of the Nitro Group to an Amine: The resulting 3-amino-4-fluorophenol is a key intermediate for the synthesis of heterocyclic structures such as benzoxazoles, which are prevalent in many pharmaceutical agents.

-

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities.

These transformations can be employed in a multistep synthesis to generate complex pharmaceutical intermediates. Below are detailed protocols for representative synthetic applications.

Experimental Protocols

Protocol 1: Synthesis of a Diarylether Intermediate via O-Arylation

This protocol describes a representative copper-catalyzed O-arylation of this compound with an aryl iodide. This reaction forms a diaryl ether linkage, a common structural motif in kinase inhibitors.

Table 1: Reagents and Reaction Conditions for O-Arylation

| Reagent/Parameter | Molar Equivalence / Value |

| This compound | 1.0 eq |

| Aryl Iodide | 1.2 eq |

| Copper(I) Iodide (CuI) | 0.1 eq |

| Picolinic Acid | 0.2 eq |

| Potassium Phosphate (K₃PO₄) | 2.0 eq |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

Methodology:

-

To a dry reaction vessel, add this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), picolinic acid (0.2 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Expected Outcome:

The reaction is expected to yield the corresponding diaryl ether in moderate to good yields, depending on the nature of the aryl iodide.

Caption: Workflow for the O-arylation of this compound.

Protocol 2: Synthesis of a Fluorinated Benzoxazole Intermediate

This protocol details the synthesis of a fluorinated benzoxazole intermediate. The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization with an appropriate carboxylic acid derivative.

Step 1: Reduction of the Nitro Group

Table 2: Reagents and Reaction Conditions for Nitro Reduction

| Reagent/Parameter | Molar Equivalence / Value |

| This compound | 1.0 eq |

| Iron Powder (Fe) | 5.0 eq |

| Ammonium Chloride (NH₄Cl) | 1.0 eq |

| Solvent | Ethanol/Water (4:1) |

| Temperature | 80 °C |

| Reaction Time | 2-4 hours |

Methodology:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (4:1).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to 80 °C and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-amino-4-fluorophenol, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzoxazole Ring

Table 3: Reagents and Reaction Conditions for Benzoxazole Formation

| Reagent/Parameter | Molar Equivalence / Value |

| 3-Amino-4-fluorophenol | 1.0 eq |

| Carboxylic Acid | 1.1 eq |

| Polyphosphoric Acid (PPA) | Excess |

| Temperature | 160-180 °C |

| Reaction Time | 4-6 hours |

Methodology:

-

Combine the crude 3-amino-4-fluorophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a reaction vessel.

-

Add an excess of polyphosphoric acid (PPA) to the mixture.

-

Heat the reaction mixture to 160-180 °C with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure fluorinated benzoxazole.

The Versatility of 4-Fluoro-3-nitrophenol in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-3-nitrophenol is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of a hydroxyl group, a nitro group, and a fluorine atom on the aromatic ring allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution, while the phenolic hydroxyl group can be readily etherified or engaged in other reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

This compound serves as a scaffold for the synthesis of a variety of complex molecules, including:

-

Kinase Inhibitors: The fluoronitrophenyl moiety is a common feature in the design of kinase inhibitors, where the fluorine atom can enhance binding affinity to the target protein.

-

Heterocyclic Compounds: It is a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalin-2-ones, which are prevalent in many biologically active compounds.

-

Agrochemicals: Its derivatives are utilized in the development of new pesticides and herbicides.

-

Compound Libraries for Drug Discovery: The predictable reactivity of this compound makes it an ideal starting material for generating diverse libraries of compounds for high-throughput screening.

Data Presentation: Physicochemical Properties

| Property | Value |

| CAS Number | 2105-96-6 |

| Molecular Formula | C₆H₄FNO₃ |

| Molecular Weight | 157.10 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | 92-95 °C |

| Solubility | Soluble in many organic solvents |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis.

Protocol 1: Williamson Ether Synthesis of 1-Alkoxy-4-fluoro-3-nitrobenzene

This protocol describes the etherification of the phenolic hydroxyl group of this compound. This reaction is a fundamental step in modifying the scaffold for further derivatization.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkoxy-4-fluoro-3-nitrobenzene.

Quantitative Data (Representative):

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) |

| This compound | 1.0 | 157.10 | 10 | 1.57 g | - |

| Ethyl iodide | 1.1 | 155.97 | 11 | 1.72 g (0.88 mL) | - |

| Potassium carbonate | 1.5 | 138.21 | 15 | 2.07 g | - |

| 1-Ethoxy-4-fluoro-3-nitrobenzene (Product) | - | 185.15 | - | - | ~85-95 |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol demonstrates the displacement of the activated fluorine atom by a nucleophile, a key reaction for introducing diversity.

Reaction Scheme:

Materials:

-

1-Alkoxy-4-fluoro-3-nitrobenzene (from Protocol 1)

-

Secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve 1-alkoxy-4-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF.

-

Add the secondary amine (1.2 eq) to the solution.

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Quantitative Data (Representative):

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) |

| 1-Ethoxy-4-fluoro-3-nitrobenzene | 1.0 | 185.15 | 5 | 0.93 g | - |

| Morpholine | 1.2 | 87.12 | 6 | 0.52 g | - |

| Potassium carbonate | 2.0 | 138.21 | 10 | 1.38 g | - |

| 4-(4-Ethoxy-2-nitrophenyl)morpholine (Product) | - | 252.27 | - | - | ~90-98 |

Visualization of Synthetic Workflow and Biological Application

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from this compound.

Caption: General workflow for synthesizing bioactive heterocycles.

Potential Application in Kinase Inhibition: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound can be designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The PI3K/Akt pathway is a key pathway that promotes cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols: Reaction of 4-Fluoro-3-nitrophenol with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-nitrophenol and various amines. This reaction is a valuable tool in synthetic chemistry, particularly for the generation of substituted aminophenol derivatives which serve as key building blocks in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution. The fluorine atom, a good leaving group, is positioned ortho to a strongly electron-withdrawing nitro group and para to a hydroxyl group. This specific arrangement significantly activates the aromatic ring towards attack by nucleophiles, such as primary, secondary, and aromatic amines. The resulting N-substituted 4-amino-3-nitrophenol derivatives are versatile intermediates in organic synthesis. The products of these reactions have applications in various fields, including the synthesis of hair dyes and as precursors for pharmaceutical agents with potential antimicrobial, antidiabetic, and anticancer activities.[1][2]

Reaction Mechanism

The reaction proceeds via a classical SNAr mechanism, which involves two main steps:

-

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final N-substituted 4-amino-3-nitrophenol product.

Caption: General mechanism of the SNAr reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reaction of this compound with various amines. Please note that yields are highly dependent on the specific amine, solvent, base, and reaction temperature.

Table 1: Reaction with Primary and Secondary Amines

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| γ-hydroxypropylamine | Ethanol | NaOH | Reflux | 1 | Not specified | [3] |

| Ethylamine | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

| n-Propylamine | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

Table 2: Reaction with Aromatic Amines

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline Derivatives | Methanol | None | Room Temp | 0.5 - 0.75 | Not specified | [4] |

Experimental Protocols

The following are general protocols for the reaction of this compound with different classes of amines. These should be adapted and optimized for specific substrates.

Protocol 1: Reaction with a Primary or Secondary Aliphatic Amine

Materials:

-

This compound

-

Aliphatic amine (e.g., piperidine, γ-hydroxypropylamine)

-

Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)

-

Base (e.g., K₂CO₃, Et₃N, NaOH)

-

Deionized water